(3-(Benzyloxy)-4-(2,2-difluoroethoxy)phenyl)methanamine
CAS No.:
Cat. No.: VC13698704
Molecular Formula: C16H17F2NO2
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17F2NO2 |
|---|---|
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | [4-(2,2-difluoroethoxy)-3-phenylmethoxyphenyl]methanamine |
| Standard InChI | InChI=1S/C16H17F2NO2/c17-16(18)11-21-14-7-6-13(9-19)8-15(14)20-10-12-4-2-1-3-5-12/h1-8,16H,9-11,19H2 |
| Standard InChI Key | FGPJBPNVXCCZGK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |
| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a phenyl core substituted at positions 3 and 4:
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Position 3: Benzyloxy group (OCH₂Ph)
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Position 4: 2,2-Difluoroethoxy group (OCH₂CF₂)
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Side Chain: Methanamine (-CH₂NH₂) directly attached to the phenyl ring.
Molecular Formula: C₁₆H₁₇F₂NO₂
Molecular Weight: 293.31 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇F₂NO₂ | |
| Molecular Weight | 293.31 g/mol | |
| CAS Number | 2801799-82-4 | |
| SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)CN)OCC(F)F |
Biological and Pharmacological Insights
Structural Analogues in Drug Discovery
The compound’s design parallels fluorinated aromatic amines with demonstrated bioactivity:
Table 2: Comparison of Fluorinated Aromatic Amines in Receptor Targeting
Key Observations:
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Electron-Withdrawing Groups: Difluoroethoxy substituents enhance receptor binding via increased lipophilicity and electronic effects .
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Benzyloxy Groups: Confer steric bulk and π–π interactions, modulating selectivity and metabolic stability .
Hypothetical Pharmacological Profile
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Antagonist Potential: Likely to act as a GPCR antagonist (e.g., GPR34, D1R) based on structural similarity .
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Blood-Brain Barrier (BBB) Permeability: Fluorinated ethoxy groups may improve CNS penetration .
| Hazard Class | Risk Level | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Harmful (H302) | Avoid ingestion; use PPE |
| Skin/Irritation | Irritant (H315) | Gloves, eyewear required |
| Respiratory Irritation | May cause irritation (H335) | Ventilation recommended |
Future Research Directions
Optimization Strategies
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Substituent Modification:
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Biological Testing:
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Screen against GPR34, D1R, and other GPCRs.
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Assess cytotoxicity and selectivity in vitro.
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Synthetic Innovations
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Catalytic Alkylation: Utilize transition-metal catalysts for regioselective functionalization.
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Green Chemistry: Replace NaH with milder bases (e.g., K₂CO₃).
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